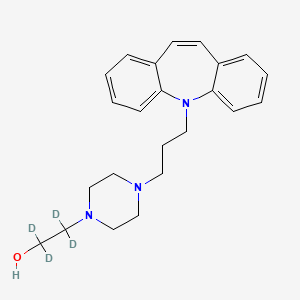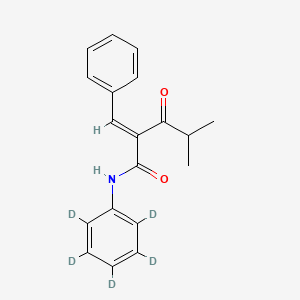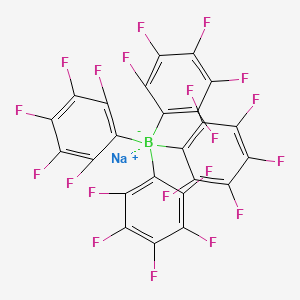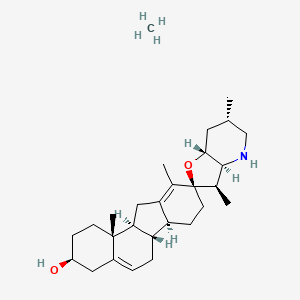
Cyclopamine Tartrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopamine Tartrate is a cell-permeable inhibitor of Hedgehog (Hh) signaling, which directly inhibits Smo (Smoothened), the accessory protein to the putative Hh receptor . It has anticancer and teratogenic activity in vivo . It’s an improved analogue of cyclopamine with increased water solubility and bioavailability .
Synthesis Analysis
The synthesis of Cyclopamine Tartrate involves a highly convergent process with a 15-step longest linear sequence (LLS). This process includes a de novo synthesis of the trans-6,5 hetero-bicycle via a strain-inducing halocyclization process, a key Tsuji-Trost cyclization to construct the fully substituted, spirocyclic THF motif with exquisite diastereocontrol, and a late-stage ring-closing metathesis (RCM) reaction to forge the central tetrasubstituted olefin .Molecular Structure Analysis
Cyclopamine Tartrate is a steroidal alkaloid, originally proposed to antagonize putative hormones involved in the regulation of specific genes .Chemical Reactions Analysis
Cyclopamine Tartrate has been found to disrupt mitochondrial function and aerobic respiration. It causes a substantial decrease in oxygen consumption in a number of non-small-cell lung cancer (NSCLC) cell lines, similar to the effect of glutamine depletion .Physical And Chemical Properties Analysis
The molecular formula of Cyclopamine Tartrate is C27H41NO2 and its molecular weight is 411.62 .科学的研究の応用
Cancer Therapy: Inhibition of Hedgehog Signaling
Cyclopamine Tartrate (CycT) is known for its role as an inhibitor of the Hedgehog (Hh) signaling pathway. This pathway is crucial in many cancers, including lung, prostate, and basal cell carcinoma. CycT’s ability to interfere with this pathway makes it a valuable agent in cancer therapy. It has been shown to suppress aerobic respiration in lung cancer cells, leading to decreased proliferation and induced apoptosis .
Mitochondrial Function Disruption
Research indicates that CycT can disrupt mitochondrial function in non-small-cell lung cancer (NSCLC) cells. It causes a decrease in oxygen consumption and increases in reactive oxygen species (ROS) generation, mitochondrial membrane hyperpolarization, and mitochondrial fragmentation. These disruptions can lead to diminished mitochondrial respiration and cell death .
Apoptosis Induction
CycT has been found to induce apoptosis in NSCLC cells. By increasing ROS generation and causing mitochondrial dysfunction, CycT leads to the activation of the apoptotic pathways, thereby suppressing cell proliferation and causing cell death .
Reduction of Heme Synthesis and Degradation
In NSCLC cells, CycT reduces the levels of proteins and enzymes crucial for heme synthesis and degradation. This reduction can affect the cell’s ability to perform oxidative phosphorylation (OXPHOS), a key process in cellular energy production .
Orthotopic Tumor Growth Arrest
Studies have shown that CycT can arrest lung tumor growth and progression by targeting the proteins and enzymes involved in heme uptake and synthesis. This effect is significant for its potential use in slowing down or stopping the growth of tumors in situ .
Potential in Cancer Stem Cell Research
The Hh signaling pathway, which CycT inhibits, is also involved in the regulation of cancer stem cells. By targeting this pathway, CycT may be used to study and potentially control the proliferation of cancer stem cells, which are critical in tumor invasiveness and recurrence .
作用機序
Target of Action
Cyclopamine Tartrate primarily targets the Hedgehog (Hh) signaling pathway . This pathway is associated with the development of many cancers, including prostate cancer, gastrointestinal cancer, lung cancer, pancreatic cancer, ovarian cancer, and basal cell carcinoma . The Hh signaling pathway has been one of the most intensely investigated targets for cancer therapy .
Mode of Action
Cyclopamine Tartrate interacts with its targets by inhibiting the Hh signaling pathway . It disrupts mitochondrial function and aerobic respiration . It acts via multiple modes to suppress oxidative phosphorylation (OXPHOS). One mode is to directly inhibit mitochondrial respiration/OXPHOS. Another mode is to inhibit heme synthesis and degradation . Both modes appear to be independent of hedgehog signaling .
Biochemical Pathways
Cyclopamine Tartrate affects the biochemical pathways related to mitochondrial function and aerobic respiration . It reduces heme synthesis and degradation in non-small-cell lung cancer (NSCLC) cells and suppresses oxygen consumption in purified mitochondria . It also decreases the levels of proteins and enzymes crucial for heme synthesis, uptake, and oxidative phosphorylation (OXPHOS) .
Pharmacokinetics
It’s known that cyclopamine tartrate strongly suppresses the growth of subcutaneously implanted nsclc xenografts and nearly eradicated orthotopically implanted nsclc xenografts , indicating its bioavailability and efficacy in a tumor environment.
Result of Action
Cyclopamine Tartrate, like glutamine depletion, causes a substantial decrease in oxygen consumption in a number of NSCLC cell lines, suppresses NSCLC cell proliferation, and induces apoptosis . It increases reactive oxygen species (ROS) generation, mitochondrial membrane hyperpolarization, and mitochondrial fragmentation, thereby disrupting mitochondrial function in NSCLC cells .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-ol;methane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41NO2.CH4/c1-15-11-24-25(28-14-15)17(3)27(30-24)10-8-20-21-6-5-18-12-19(29)7-9-26(18,4)23(21)13-22(20)16(27)2;/h5,15,17,19-21,23-25,28-29H,6-14H2,1-4H3;1H4/t15-,17+,19-,20-,21-,23-,24+,25-,26-,27-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXYVRWWSSRIFU-HBYCUIHISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C.CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5CC4=C3C)C)O)C)NC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C.C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC=C6C[C@H](CC[C@@]6([C@H]5CC4=C3C)C)O)C)NC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H45NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopamine Tartrate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


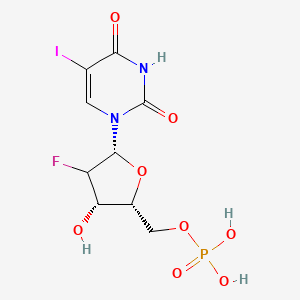

![(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[(2-hydroxy-2-methylpropyl)sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B1146733.png)
